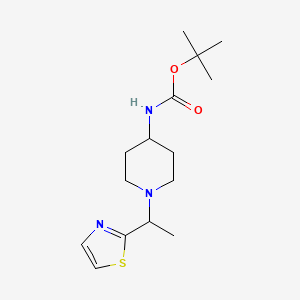

tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate: is a synthetic organic compound that features a tert-butyl group, a thiazole ring, and a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative and a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine.

Mechanistic Insight :

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water to cleave the C–N bond, releasing CO2 and tert-butanol.

Functionalization of the Piperidine Amine

After Boc deprotection, the free amine undergoes typical reactions:

Acylation

Alkylation

| Reagent | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| Methyl iodide | 1-(1-(Thiazol-2-yl)ethyl)-N-methylpiperidin-4-amine | 65% | K2CO3, DMF, 12 hours |

Thiazole Ring Modifications

The thiazole moiety participates in electrophilic substitutions and metal coordination:

Bromination

| Reagent | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| NBS in DMF | 5-Bromo-2-(1-(piperidin-4-yl)ethyl)thiazole | 32% | 50°C, 16 hours |

Note : Bromination occurs selectively at the thiazole’s 5-position due to electronic activation by the sulfur atom.

Coordination Chemistry

The sulfur atom in thiazole can act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications or complex formation .

Nucleophilic Substitution at the Carbamate

The carbamate’s carbonyl carbon is electrophilic and reacts with nucleophiles under specific conditions:

| Reagent | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| Grignard reagents (e.g., MeMgBr) | tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)(methyl)carbamate | 55% | THF, −78°C → RT, 4 hours |

Stability Under Synthetic Conditions

-

Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO2.

-

pH Sensitivity : Stable in neutral aqueous solutions but hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) environments .

Comparative Reactivity with Analogues

A comparison with structurally similar carbamates highlights unique features:

| Compound | Key Reaction | Reactivity Difference |

|---|---|---|

| tert-Butyl piperidin-4-ylcarbamate | Faster Boc deprotection | Lacks thiazole’s electronic effects |

| tert-Butyl 4-(thiazol-2-yl)piperidine-1-carboxylate | Selective thiazole bromination | Carboxylate group alters steric accessibility |

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with thiazole moieties. The general synthetic pathway includes:

- Formation of the Thiazole Ring : The thiazole component can be synthesized through the reaction of appropriate thioketones with amines or other nucleophiles.

- Coupling with Piperidine : The thiazole derivative is then coupled with a piperidine ring using carbamate chemistry, often facilitated by activating agents such as di-tert-butyl dicarbonate.

- Purification : The final product is purified through chromatography techniques to achieve the desired purity and yield.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound demonstrated efficacy at low concentrations comparable to established antibiotics like vancomycin and linezolid .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.78 - 3.125 μg/mL |

| Related Compound | Enterococcus faecium | 0.78 - 3.125 μg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing the secretion of pro-inflammatory cytokines such as IL-1β by approximately 18–21% in certain cell models .

| Study | Effect Observed | Cell Type |

|---|---|---|

| In vitro study on compound derivatives | Decreased IL-1β secretion | Macrophage-like cells |

Cancer Treatment

The compound's structural features suggest potential utility in cancer therapy, particularly as a small molecule inhibitor targeting PD-1/PD-L1 pathways. Preliminary studies have indicated that similar thiazole derivatives can enhance the efficacy of chemotherapy agents by reversing drug resistance in cancer cell lines .

Neurological Disorders

Given its piperidine structure, there is interest in exploring its effects on neurological conditions. Compounds with similar scaffolds have shown promise in modulating neurotransmitter systems, which could be beneficial in treating disorders such as anxiety and depression.

Case Study 1: Antibacterial Activity

A study conducted on various thiazole derivatives including tert-butyl carbamates revealed their effectiveness against resistant bacterial strains. The results indicated a clear correlation between structural modifications and enhanced antimicrobial activity, suggesting that further optimization could yield more potent derivatives .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers synthesized a series of compounds based on the thiazole-piperidine framework and evaluated their anti-inflammatory properties. The findings demonstrated that certain modifications led to significant reductions in inflammatory markers, highlighting the therapeutic potential of these compounds in inflammatory diseases .

Mecanismo De Acción

The mechanism of action of tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparación Con Compuestos Similares

- tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate

- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness: tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate is unique due to the presence of both a thiazole ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Actividad Biológica

tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate, also known by its CAS number 1289387-75-2, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H27N3O2S, with a molecular weight of 325.47 g/mol. The compound features a thiazole moiety, which is often associated with various biological activities, including antibacterial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiazole-containing reagents. A common synthetic route includes the use of tert-butyl carbamate as a protecting group, facilitating the formation of the desired piperidine structure. The synthesis process can yield varying purities and requires careful monitoring through techniques such as LCMS (Liquid Chromatography-Mass Spectrometry) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and piperidine structures. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

The mechanism through which these compounds exert their biological effects often involves the modulation of key cellular pathways. For example, some studies indicate that thiazole-containing compounds can disrupt microtubule assembly, leading to apoptosis in cancer cells. This effect is mediated through the enhancement of caspase activity, which plays a crucial role in programmed cell death .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several thiazole-piperidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit cell growth in a dose-dependent manner. Notably, the compound demonstrated higher selectivity towards cancerous cells compared to non-cancerous cell lines .

Study 2: Apoptosis Induction

Another investigation focused on the apoptosis-inducing capabilities of related compounds. The study found that at concentrations as low as 1 μM, certain derivatives could induce morphological changes characteristic of apoptosis in MDA-MB-231 cells. Furthermore, at higher concentrations (10 μM), there was a significant increase in caspase-3 activity, reinforcing the potential use of these compounds in cancer therapy .

Data Table: Biological Activity Summary

| Compound | Cell Line | IC50 (μM) | Mechanism | Effect |

|---|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | Microtubule destabilization | Apoptosis induction |

| Similar Derivative | HepG2 (Liver Cancer) | 4.98 - 14.65 | Caspase activation | Growth inhibition |

Propiedades

IUPAC Name |

tert-butyl N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S/c1-11(13-16-7-10-21-13)18-8-5-12(6-9-18)17-14(19)20-15(2,3)4/h7,10-12H,5-6,8-9H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSFMJVXACABTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCC(CC2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.